molecular formula C17H25ClN2O2 B2855191 Tert-butyl 4-(3-chloro-2-methylphenyl)-1,4-diazepane-1-carboxylate CAS No. 1803589-92-5

Tert-butyl 4-(3-chloro-2-methylphenyl)-1,4-diazepane-1-carboxylate

Cat. No. B2855191
CAS RN: 1803589-92-5
M. Wt: 324.85
InChI Key: LGAAQALJDMGHKQ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-chloro-2-methylphenyl)-1,4-diazepane-1-carboxylate” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a tert-butyl group and a carboxylate ester group attached to the diazepane ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction. The tert-butyl group could be introduced through a reaction with tert-butyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the seven-membered diazepane ring and the various substituents. The diazepane ring introduces some rigidity into the molecule, while the tert-butyl group is quite bulky .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the ester group could be hydrolyzed to give a carboxylic acid . The compound could also potentially undergo reactions at the diazepane ring or at the chloro-substituted phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 4-(3-chloro-2-methylphenyl)-1,4-diazepane-1-carboxylate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

tert-butyl 4-(3-chloro-2-methylphenyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-13-14(18)7-5-8-15(13)19-9-6-10-20(12-11-19)16(21)22-17(2,3)4/h5,7-8H,6,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAAQALJDMGHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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